Fmoc-Phe(2-Cl)-OH

Descripción

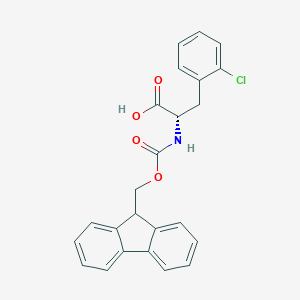

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-3-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNKPNPLIMFSDY-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375784 |

Source

|

| Record name | Fmoc-2-chloro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198560-41-7 |

Source

|

| Record name | Fmoc-2-chloro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-L-phenylalanine, N-FMOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Probing Protein-Protein Interactions: A Technical Guide to Utilizing Fmoc-Phe(2-Cl)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the application of the non-canonical amino acid, Fmoc-Phe(2-Cl)-OH (N-α-Fmoc-2-chloro-L-phenylalanine), as a strategic tool for the investigation and modulation of protein-protein interactions (PPIs). The incorporation of this halogenated analog of phenylalanine into synthetic peptides allows for a nuanced exploration of binding interfaces, offering a pathway to enhance inhibitory potency and therapeutic potential. A primary focus is its application in disrupting the critical oncogenic interaction between p53 and its negative regulator, MDM2.

Introduction: The Role of Halogenation in Modulating PPIs

Protein-protein interactions are fundamental to nearly all cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer.[1] The development of inhibitors that can disrupt these interactions is a significant goal in drug discovery.[1][2] Peptides derived from the native binding sequence of a protein partner are valuable starting points for inhibitor design.[1]

The introduction of unnatural amino acids, such as halogenated phenylalanine derivatives, is a key strategy to enhance the binding affinity and stability of these peptide inhibitors.[3] The chlorine atom in 2-chlorophenylalanine can engage in favorable interactions, such as halogen bonds, with the target protein, which are not present with the natural phenylalanine residue. This can lead to a significant improvement in binding affinity.[3] The this compound building block is readily incorporated into peptides using standard solid-phase peptide synthesis (SPPS) techniques, making it an accessible tool for researchers.

A critical and well-studied example of a PPI target is the interaction between the tumor suppressor protein p53 and its E3 ubiquitin ligase, MDM2.[2][4] MDM2 negatively regulates p53, and its overexpression in many cancers leads to the suppression of p53's tumor-suppressing functions.[4] Disrupting the p53-MDM2 interaction with peptide-based inhibitors can restore p53 activity, representing a promising anticancer strategy.[2][4] The core of this interaction involves an α-helical region of p53 inserting into a hydrophobic cleft on MDM2, with key contacts made by residues Phe19, Trp23, and Leu26.[1][3] Modifying these key residues, for instance by replacing Phenylalanine with 2-chlorophenylalanine, can therefore directly impact binding affinity.

Case Study: Enhancing p53-MDM2 Inhibition

Research has demonstrated the efficacy of incorporating halogenated phenylalanine into p53-derived peptides to enhance their binding to MDM2. By substituting the native Phe19 with a chlorinated analog in a 12-mer peptide (p53¹⁷⁻²⁸), a significant increase in binding affinity was achieved.

Quantitative Binding Data

The binding affinities of the wild-type and modified p53 peptides to the N-terminal domain of human MDM2 were determined using fluorescence polarization assays. The introduction of a chlorine atom at the ortho position (2-Cl) of the phenylalanine ring resulted in a notable, though modest, improvement in binding, while substitution at the meta position (3-Cl) led to a nearly 5-fold increase in affinity.

| Peptide Sequence (Residues 17-28) | Modification at Position 19 | Dissociation Constant (Kd) [nM] | Fold Improvement vs. Wild-Type |

| ETFF DLWKLLPE | Wild-Type (Phenylalanine) | 570 ± 48 | 1.0x |

| ETF2ClF DLWKLLPE | 2-chloro-Phenylalanine | 492 ± 35 | 1.2x |

| ETF3ClF DLWKLLPE | 3-chloro-Phenylalanine | 105 ± 9 | 5.4x |

| Table 1: Comparison of binding affinities of wild-type and chlorinated p53-derived peptides to MDM2. Data sourced from fluorescence polarization assays.[3] |

Experimental Protocols & Workflows

General Workflow

The process of evaluating a modified peptide inhibitor involves synthesis, purification, and biophysical characterization.

References

- 1. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-based Design of High Affinity Peptides Inhibiting the Interaction of p53 with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]

- 3. connectsci.au [connectsci.au]

- 4. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Halogenated Phenylalanine in Peptide Structure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide design and drug development. Among these, halogenated phenylalanine derivatives have emerged as powerful tools for modulating peptide structure, stability, and function. The introduction of fluorine, chlorine, bromine, or iodine onto the phenyl ring of phenylalanine can induce subtle yet profound changes in the physicochemical properties of a peptide, influencing everything from its conformation and hydrophobicity to its binding affinity and proteolytic stability. This technical guide provides a comprehensive overview of the role of halogenated phenylalanine in peptide structure, offering a detailed examination of its effects, experimental protocols for its study, and a workflow for its rational implementation in peptide design.

The Impact of Halogenation on Peptide Properties

The substitution of a hydrogen atom with a halogen on the phenylalanine side chain introduces a range of effects stemming from the unique properties of each halogen. These include changes in size, electronegativity, and the ability to form halogen bonds—a non-covalent interaction between a halogen atom and an electron donor.[1]

Conformational Stability and Folding

Halogenation can significantly impact the conformational stability of peptides. The introduction of halogens can favor specific secondary structures, such as β-hairpins, through the formation of intramolecular halogen bonds.[1][2] Studies have shown that a chlorine-centered halogen bond can provide conformational stabilization comparable to that of a hydrogen bond.[1][2]

The effect on stability is not always straightforward and can be context-dependent. For instance, while fluorination of a phenylalanine residue in one protein resulted in a modest increase in stability, the same modification in a different structural context could have a different effect.[3] The thermodynamic stability of peptides containing halogenated phenylalanine can be quantitatively assessed by measuring the change in folding free energy (ΔΔGf) and the melting temperature (Tm).

Hydrophobicity and Interactions

Halogenation generally increases the hydrophobicity of the phenylalanine side chain, which can influence peptide solubility, aggregation, and interaction with biological membranes. The degree of hydrophobicity is dependent on the specific halogen and the extent of halogenation. This property can be quantified by observing the retention time of the modified peptide during reverse-phase high-performance liquid chromatography (RP-HPLC).

Furthermore, halogen atoms can participate in halogen bonding, a directional non-covalent interaction that can play a crucial role in molecular recognition and the stabilization of peptide-protein complexes.[4] The strength of the halogen bond increases with the polarizability of the halogen, following the trend F < Cl < Br < I.[5]

Quantitative Data on the Effects of Halogenated Phenylalanine

The following tables summarize key quantitative data from various studies, illustrating the impact of halogenating phenylalanine on different peptide properties.

Table 1: Thermodynamic Stability of Peptides Containing Halogenated Phenylalanine

| Peptide/Protein Variant | Halogenated Phenylalanine | ΔTm (°C) | ΔΔGf (kcal/mol) | Reference |

| VHP35-F2F | 2-Fluorophenylalanine | - | -0.5 | [3] |

| α2D-F4F | 2,3,5,6-Tetrafluorophenylalanine | - | -1.2 | [3] |

| α2D-Zp | p-Iodophenylalanine | - | -2.8 | [3] |

| α2D-Z | 2,3,5,6-Tetrafluoro-p-iodophenylalanine | - | -6.7 | [3] |

Table 2: Hydrophobicity of Halogenated Diphenylalanine Peptides

| Peptide | HPLC Retention Time (min) | Relative Hydrophobicity | Reference |

| L-Phe-L-Phe | 18.2 | Baseline | [6] |

| D-(2-F)-Phe-L-Phe | 19.3 | Increased | [6] |

| D-(3-F)-Phe-L-Phe | 19.5 | Increased | [6] |

| D-(4-F)-Phe-L-Phe | 19.6 | Increased | [6] |

| D-(4-I)-Phe-L-Phe | 22.3 | Significantly Increased | [6] |

Table 3: Calculated Interaction Energies of Halogenated Phenylalanine Dimers

| Dimer System | Halogen | Interaction Energy (kcal/mol) | Reference |

| Toluene Dimer (unsubstituted) | - | - | [5] |

| para-Fluorophenylalanine Dimer | F | Similar to unsubstituted | [5] |

| para-Chlorophenylalanine Dimer | Cl | More stabilizing than F | [5] |

| para-Bromophenylalanine Dimer | Br | More stabilizing than Cl | [5] |

| para-Iodophenylalanine Dimer | I | Most stabilizing | [5] |

Experimental Protocols

A systematic investigation into the role of halogenated phenylalanine in peptide structure involves a series of well-defined experimental procedures.

Synthesis of Peptides with Halogenated Phenylalanine

Method: Fmoc Solid-Phase Peptide Synthesis (SPPS)

Protocol:

-

Resin Selection and Swelling: Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for at least 30 minutes.[1]

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. This step is typically performed for 15-30 minutes.[1]

-

Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected halogenated phenylalanine using a coupling reagent (e.g., HBTU/DIEA). Add the activated amino acid to the deprotected resin and allow the reaction to proceed for 1-2 hours.[2]

-

Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.

-

Cleavage and Deprotection: After the final coupling step, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[1]

Purification and Analysis

Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Protocol:

-

Column and Solvents: Use a C18 reverse-phase column. The mobile phase typically consists of two solvents: Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).

-

Gradient Elution: Purify the crude peptide using a linear gradient of increasing Solvent B concentration. The hydrophobic halogenated peptide will elute at a specific concentration of the organic solvent.[3]

-

Detection and Fraction Collection: Monitor the elution profile at a wavelength of 210-220 nm and collect the fractions containing the desired peptide.

-

Purity Analysis: Assess the purity of the collected fractions by analytical RP-HPLC.

-

Mass Spectrometry: Confirm the identity of the purified peptide by mass spectrometry.

Conformational Analysis

Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O). The peptide concentration should typically be in the millimolar range.

-

1D and 2D NMR Experiments: Acquire a series of NMR spectra, including 1D proton, 2D COSY, TOCSY, and NOESY/ROESY experiments.

-

Resonance Assignment: Assign the proton resonances to specific amino acid residues in the peptide sequence.

-

Structural Restraints: Extract structural information from the NMR data. NOESY/ROESY cross-peaks provide information about through-space proton-proton distances (< 5 Å), while coupling constants can be used to determine dihedral angle restraints.

-

Structure Calculation: Use the obtained distance and dihedral angle restraints to calculate a family of 3D structures of the peptide using molecular modeling software.

Stability Analysis

Method: Thermal Denaturation Monitored by Circular Dichroism (CD) Spectroscopy

Protocol:

-

Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer).

-

CD Measurement: Record the CD spectrum of the peptide at a wavelength corresponding to its secondary structure (e.g., 222 nm for α-helices).

-

Temperature Ramp: Gradually increase the temperature of the sample while continuously monitoring the CD signal.

-

Melting Curve: Plot the CD signal as a function of temperature to obtain a melting curve.

-

Tm Determination: The midpoint of the transition in the melting curve corresponds to the melting temperature (Tm), which is a measure of the peptide's thermal stability.[3]

Workflow for Designing and Analyzing Peptides with Halogenated Phenylalanine

The rational design and analysis of peptides containing halogenated phenylalanine follows a systematic workflow, as illustrated in the diagram below.

Caption: A workflow for the rational design, synthesis, and analysis of peptides containing halogenated phenylalanine.

Conclusion

The incorporation of halogenated phenylalanine into peptides provides a versatile and powerful strategy for fine-tuning their structural and functional properties. By carefully selecting the halogen and its position on the phenyl ring, researchers can modulate peptide stability, hydrophobicity, and binding interactions with a high degree of precision. The experimental protocols and workflow outlined in this guide offer a systematic approach for harnessing the potential of halogenated phenylalanine in the development of novel peptide-based therapeutics and research tools. As our understanding of the subtle interplay of non-covalent interactions continues to grow, the rational design of peptides with halogenated amino acids will undoubtedly play an increasingly important role in the fields of chemical biology and drug discovery.

References

- 1. Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00455G [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

Fmoc-Phe(2-Cl)-OH CAS number and molecular weight

This technical guide provides comprehensive information on Fmoc-Phe(2-Cl)-OH, a key building block for researchers, scientists, and professionals in drug development and peptide chemistry.

Core Compound Data

This compound, also known as Fmoc-2-chloro-L-phenylalanine, is a derivative of the amino acid phenylalanine. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group makes it particularly suitable for solid-phase peptide synthesis.

| Parameter | Value | References |

| CAS Number | 198560-41-7 | [1][2][3][4][5][6] |

| Molecular Weight | 421.87 g/mol | [5][7] |

| Alternate Molecular Weight | 421.9 g/mol | [1][2][4] |

| Molecular Formula | C₂₄H₂₀ClNO₄ | [1] |

| Purity | ≥97.0% (HPLC) or ≥98% (HPLC) | [1] |

| Appearance | White to off-white solid/powder | [1][7] |

| Melting Point | 130 - 136 °C | [1] |

| Optical Rotation | [a]²⁰D = -46 ± 2º (c=2 in EtOH) | [1] |

| Storage Conditions | 0 - 8 °C or -20°C | [1][7] |

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS). Below is a generalized protocol for its incorporation into a peptide chain.

Materials:

-

This compound

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve this compound (3 equivalents), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activation mixture to the deprotected resin.

-

Agitate the reaction vessel for 2 hours at room temperature.

-

Wash the resin with DMF and DCM to remove excess reagents.

-

-

Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.

-

Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow and Visualization

The following diagrams illustrate the chemical structure of this compound and a typical workflow for its use in solid-phase peptide synthesis.

Caption: Chemical structure of this compound.

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

References

A Technical Guide to the Solubility and Storage of Fmoc-Phe(2-Cl)-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and optimal storage conditions for Fmoc-Phe(2-Cl)-OH (N-α-Fmoc-2-chloro-L-phenylalanine), a critical building block in solid-phase peptide synthesis (SPPS). Adherence to appropriate solubility and storage protocols is paramount for ensuring the integrity and reactivity of this reagent, thereby promoting successful peptide synthesis outcomes.

Core Properties of this compound

| Property | Value |

| Molecular Formula | C₂₄H₂₀ClNO₄ |

| Molecular Weight | 421.87 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 198560-41-7 |

Solubility Data

The solubility of this compound is a critical factor for its effective use in peptide synthesis, particularly in the preparation of stock solutions for automated or manual coupling reactions. While comprehensive quantitative data across all common solvents is not extensively published, the following table summarizes available information. It is important to note that solubility can be influenced by factors such as temperature, the specific grade of the solvent, and the presence of moisture.

| Solvent | Solubility | Remarks |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (118.52 mM)[1] | Ultrasonic assistance may be required for dissolution. It is recommended to use newly opened, hygroscopic DMSO as water content can significantly impact solubility[1]. |

| Dimethylformamide (DMF) | Good to excellent | While specific quantitative data for this compound is not provided, Fmoc-protected amino acids generally exhibit good solubility in DMF, a common solvent for SPPS[2][3]. |

| N-Methyl-2-pyrrolidone (NMP) | Good to excellent | Similar to DMF, NMP is a polar aprotic solvent in which Fmoc-amino acids are typically readily soluble[2][3]. |

| Dichloromethane (DCM) | Limited | The solubility of many Fmoc-amino acids in DCM is limited. Some may require the addition of DMF to achieve complete dissolution[4]. |

Storage Conditions

Proper storage of this compound is essential to prevent its degradation and maintain its chemical purity over time. The following storage conditions are recommended:

| Form | Storage Temperature | Duration | Additional Notes |

| Powder | -20°C | 3 years[1] | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture absorption. |

| 4°C | 2 years[1] | ||

| 2-8°C | Recommended by some suppliers[5][6]. | ||

| In Solvent (e.g., DMSO) | -80°C | 6 months[1] | Once dissolved, it is advisable to aliquot the solution to prevent product inactivation from repeated freeze-thaw cycles[1]. |

| -20°C | 1 month[1] |

Experimental Protocols

Protocol for Determining Solubility of this compound

This protocol provides a general method for empirically determining the solubility of this compound in a specific organic solvent.

Materials:

-

This compound

-

High-purity organic solvents (e.g., DMF, NMP, DCM)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatic shaker or water bath (optional, for temperature control)

-

Micro-pipettes

-

Visual inspection tool (e.g., magnifying glass, microscope)

Procedure:

-

Preparation: Accurately weigh a specific amount of this compound (e.g., 10 mg) and place it into a clean, dry vial.

-

Solvent Addition: Add a small, measured volume of the desired solvent (e.g., 100 µL) to the vial.

-

Dissolution Attempt: Tightly cap the vial and vortex it vigorously for 1-2 minutes.

-

Visual Inspection: After vortexing, visually inspect the solution against a dark and light background to check for any undissolved solid particles.

-

Incremental Solvent Addition: If the solid is not completely dissolved, add another measured aliquot of the solvent (e.g., 50 µL). Repeat the vortexing and visual inspection steps.

-

Endpoint Determination: Continue adding the solvent incrementally until the solid is completely dissolved, resulting in a clear solution.

-

Solubility Calculation: Calculate the solubility by dividing the initial mass of the this compound by the total volume of solvent added to achieve complete dissolution. Express the result in mg/mL or Molarity.

-

Temperature Control (Optional): For more precise measurements, perform the entire procedure in a thermostatic shaker or water bath set to a specific temperature (e.g., 25°C).

Visualization of Experimental Workflows

Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the typical workflow for utilizing this compound in solid-phase peptide synthesis.

References

Ortho-Chloro Substitution on Phenylalanine: A Technical Guide to Conformational Impact

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of substituents onto the aromatic ring of phenylalanine is a cornerstone of medicinal chemistry, enabling the fine-tuning of peptide and protein structure, function, and therapeutic properties. This technical guide provides an in-depth analysis of the conformational impact of placing a chlorine atom at the ortho position of the phenylalanine side chain. While specific, comprehensive studies on the intrinsic rotameric preferences of isolated ortho-chlorophenylalanine are not extensively published, this document outlines the foundational principles and detailed methodologies required to perform such a conformational analysis. We will explore the expected steric and electronic effects of the substituent and provide detailed experimental and computational protocols for researchers to determine these effects empirically. This guide serves as a practical manual for scientists engaged in peptide design, structural biology, and drug development.

Introduction: Phenylalanine Conformation and the Role of Substitution

The three-dimensional structure of peptides and proteins is dictated by the allowable conformations of their constituent amino acid residues. For aromatic residues like phenylalanine, the orientation of the bulky side chain, described by a set of dihedral angles, is a critical determinant of molecular architecture and biological activity. The primary dihedral angles governing the phenylalanine side chain are χ1 (chi-1) and χ2 (chi-2).

-

χ1: Defines the rotation around the Cα-Cβ bond.

-

χ2: Defines the rotation around the Cβ-Cγ bond.

The rotation around the Cα-Cβ bond is sterically hindered, leading to three low-energy staggered conformations known as rotamers: gauche(+), trans, and gauche(-). The relative populations of these rotamers influence the overall fold of a peptide and its interaction with binding partners.

Substituting the phenyl ring allows for the modulation of these conformational preferences. An ortho-chloro substitution introduces both steric bulk and an electron-withdrawing group directly adjacent to the side chain's point of attachment to the backbone. This is expected to significantly alter the energy landscape of the χ1 and χ2 rotations, thereby influencing the rotameric population distribution. Understanding this impact is crucial for the rational design of peptidomimetics and other drug candidates.

The Structure of ortho-Chlorophenylalanine

The introduction of a chlorine atom at the C2 position of the phenyl ring creates a new set of intramolecular interactions that must be considered.

Caption: 2-Chloro-L-phenylalanine structure showing χ1 and χ2 dihedral angles.

Expected Conformational Impact of Ortho-Chloro Substitution

The chlorine atom's van der Waals radius is significantly larger than that of hydrogen (1.75 Å vs. 1.20 Å). When placed at the ortho position, it is brought into close proximity with the peptide backbone. This is predicted to have two major consequences:

-

Steric Hindrance: The bulky chlorine atom can clash with the backbone atoms (the carbonyl oxygen and the amide nitrogen of the same or adjacent residues), depending on the χ1 angle. This steric repulsion is expected to destabilize certain rotamers that would be populated in unsubstituted phenylalanine, leading to a shift in the equilibrium distribution.

-

Electronic Effects: The electron-withdrawing nature of chlorine can influence non-covalent interactions, such as cation-π or π-π stacking. While this is more relevant in the context of intermolecular interactions, it can also subtly affect the intramolecular energy landscape.

Based on these factors, it is hypothesized that the ortho-chloro substituent will restrict the conformational freedom of the phenylalanine side chain, favoring rotamers that orient the chlorine atom away from the peptide backbone.

Methodologies for Conformational Analysis

Determining the precise conformational preferences of ortho-chlorophenylalanine requires a combination of experimental and computational techniques.

Caption: Combined workflow for conformational analysis.

Experimental Protocol: NMR Spectroscopy (Solution State)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the conformation of molecules in solution. By analyzing scalar couplings (J-couplings) and Nuclear Overhauser Effects (NOEs), one can derive constraints on dihedral angles and inter-proton distances.

Objective: To determine the preferred solution-state conformation and rotamer populations of an ortho-chlorophenylalanine residue within a model peptide (e.g., Ac-Gly-[o-Cl-Phe]-Gly-NH2).

Methodology:

-

Sample Preparation:

-

Synthesize the model peptide using standard solid-phase or solution-phase peptide synthesis methods, incorporating Fmoc-L-2-chlorophenylalanine.

-

Purify the peptide to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the mass of the peptide via mass spectrometry (e.g., ESI-MS).

-

Dissolve 5-10 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CD3OH/H2O mixture). The choice of solvent is critical as it can influence conformation.

-

Add a small amount of an internal standard (e.g., TMS or DSS) for chemical shift referencing.

-

-

NMR Data Acquisition:

-

Acquire a one-dimensional (1D) ¹H NMR spectrum to assess sample purity and concentration.

-

Acquire a series of two-dimensional (2D) NMR spectra at a constant temperature (e.g., 298 K) on a high-field NMR spectrometer (≥ 600 MHz):

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same spin system.

-

TOCSY (Total Correlation Spectroscopy): To assign all protons within a given amino acid residue's spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): With a mixing time of 150-300 ms, to identify protons that are close in space (< 5 Å), irrespective of covalent bonds.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign the chemical shifts of carbons directly bonded to protons.

-

-

-

Data Analysis and Structure Calculation:

-

Resonance Assignment: Use the COSY and TOCSY spectra to assign the proton resonances of the o-Cl-Phe residue, starting from the amide NH proton and walking through the Hα and Hβ protons.

-

Dihedral Angle (χ1) Calculation:

-

Measure the three-bond J-coupling constant (³JHαHβ) from a high-resolution 1D ¹H or 2D COSY spectrum.

-

Use the Karplus equation to relate the measured J-coupling constant to the H-Cα-Cβ-H dihedral angle, which in turn defines the χ1 angle. The relative populations of the gauche(+), trans, and gauche(-) rotamers can be estimated from these couplings.

-

-

Distance Restraint Generation:

-

Integrate the cross-peaks in the NOESY spectrum. The volume of a NOESY cross-peak is proportional to r⁻⁶, where r is the distance between the two protons.

-

Identify key NOEs between the side-chain protons (Hβ, aromatic protons) and backbone protons (Hα, NH) to constrain the χ1 and χ2 angles. For example, the pattern of NOEs between Hα and the two Hβ protons can help distinguish between rotamers.

-

-

Structure Calculation: Use the derived dihedral angle and distance restraints as input for molecular modeling software (e.g., CYANA, XPLOR-NIH) to generate a family of low-energy structures consistent with the NMR data.

-

Experimental Protocol: X-ray Crystallography (Solid State)

X-ray crystallography provides a high-resolution snapshot of the molecule's conformation in a crystal lattice.

Objective: To determine the solid-state conformation of a peptide containing ortho-chlorophenylalanine.

Methodology:

-

Peptide Synthesis and Purification: As described in the NMR protocol.

-

Crystallization:

-

Screen for crystallization conditions using commercially available sparse-matrix screens (e.g., Hampton Research, Qiagen).

-

Employ vapor diffusion methods (sitting drop or hanging drop). Set up trays with a 1:1 ratio of peptide solution (typically 5-20 mg/mL) and reservoir solution.

-

Optimize initial "hits" by systematically varying the pH, precipitant concentration, and temperature to obtain diffraction-quality single crystals.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer and flash-cool it in a cryostream (typically 100 K) to prevent radiation damage.

-

Collect diffraction data using a synchrotron X-ray source or a modern in-house X-ray diffractometer.

-

-

Structure Solution and Refinement:

-

Process the diffraction data (integration, scaling, and merging) using software like HKL2000 or XDS.

-

Solve the crystal structure using direct methods or molecular replacement (if a homologous structure is available) with programs like SHELXT or PHASER.

-

Build the molecular model into the resulting electron density map using software such as Coot.

-

Refine the model against the experimental data using programs like SHELXL or REFMAC5. The final refined structure will provide precise coordinates for all atoms, from which the χ1 and χ2 dihedral angles can be directly measured.

-

Computational Modeling Protocol

Computational chemistry provides a powerful means to explore the full conformational energy landscape of a molecule, complementing experimental findings.

Objective: To calculate the potential energy surface and identify the low-energy conformers of an N-acetyl-C-methylamide derivative of ortho-chlorophenylalanine (Ac-o-Cl-Phe-NHMe).

Methodology:

-

Model Construction:

-

Build the Ac-o-Cl-Phe-NHMe dipeptide model using molecular modeling software (e.g., Maestro, PyMOL, Avogadro). This capped dipeptide is a standard model system that removes end-group effects and accurately represents the steric environment of a residue within a peptide chain.

-

-

Conformational Search:

-

Perform a systematic search of the conformational space defined by the χ1 and χ2 dihedral angles. This is typically done by rotating each angle in increments (e.g., 15-30 degrees) and performing an energy minimization at each point.

-

Use a robust molecular mechanics force field (e.g., OPLS, AMBER, CHARMM) for this initial search, as it is computationally efficient for exploring a large number of conformations.

-

-

Quantum Mechanical Energy Calculations:

-

Take the low-energy conformers identified from the molecular mechanics search (e.g., all structures within 10 kcal/mol of the global minimum).

-

Perform a geometry optimization and frequency calculation for each of these conformers using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

The frequency calculation confirms that each structure is a true energy minimum (i.e., has no imaginary frequencies).

-

-

Analysis:

-

Compare the final energies (including zero-point vibrational energy corrections) of all optimized conformers.

-

Analyze the χ1 and χ2 dihedral angles of the global minimum and other low-energy structures.

-

Calculate the relative populations of each conformer at a given temperature using the Boltzmann distribution.

-

Plot the relative energy as a function of the χ1 and χ2 angles to visualize the potential energy surface.

-

Quantitative Data and Analysis

Standard Phenylalanine Rotamer Conformations

For context, the table below summarizes the generally accepted dihedral angles for the three staggered rotamers of a standard L-phenylalanine residue.

| Rotamer Name | χ1 Angle (N-Cα-Cβ-Cγ) | Population (Typical) |

| gauche(-) (g-) | ~ -60° | ~50-60% |

| trans (t) | ~ 180° | ~30-40% |

| gauche(+) (g+) | ~ +60° | ~5-10% |

Note: Populations can vary significantly depending on the local backbone conformation (φ, ψ angles) and environment.

Caption: The three staggered rotamers around the χ1 dihedral angle.

Case Study: Conformation in PDB ID 4MY6

The Protein Data Bank (PDB) entry 4MY6 is a crystal structure of human transmembrane prolyl 4-hydroxylase that contains a bound ligand, 2-chloro-L-phenylalanine (ligand ID: 2L5). It is crucial to note that the conformation of a ligand in an enzyme's active site is heavily influenced by specific interactions with the protein and may not reflect its intrinsic, low-energy preference in solution. However, it provides a valuable, experimentally determined example of a stable conformation.

| Parameter | Value (from PDB: 4MY6) |

| Residue | 2-Chloro-L-phenylalanine (2L5) |

| χ1 (N-Cα-Cβ-Cγ) | -58.7° |

| χ2 (Cα-Cβ-Cγ-Cδ1) | 88.9° |

Analysis: The observed χ1 angle of -58.7° corresponds to the gauche(-) rotamer . This is the most populated rotamer for unsubstituted phenylalanine, suggesting that, at least in this specific protein environment, the ortho-chloro substitution is compatible with this common conformation. The χ2 angle of ~90° orients the plane of the phenyl ring in a specific manner to fit within the enzyme's binding pocket.

Conclusion

The ortho-chloro substitution on the phenylalanine side chain is a potent tool for modifying peptide conformation. Due to significant steric hindrance, this substitution is expected to restrict the rotational freedom around the χ1 and χ2 dihedral angles, leading to a different rotamer population compared to the native amino acid. This guide provides a comprehensive framework for researchers to investigate these conformational effects. By employing a synergistic approach of NMR spectroscopy for solution-state analysis, X-ray crystallography for solid-state structure, and computational modeling to map the complete energy landscape, scientists can gain a detailed understanding of how this specific modification impacts molecular structure. This knowledge is invaluable for the rational design of next-generation peptide-based therapeutics and advanced biomaterials.

Applications of unnatural amino acids in peptide therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (UAAs) into peptide-based drug candidates represents a paradigm shift in therapeutic design. By moving beyond the canonical 20 proteinogenic amino acids, scientists can systematically modulate the physicochemical properties of peptides, overcoming inherent limitations such as poor stability, low bioavailability, and rapid clearance. This guide explores the multifaceted applications of UAAs in peptide therapeutics, detailing their impact on structure and function, and providing insights into the experimental methodologies that underpin this innovative approach.

Enhancing Peptide Stability and Pharmacokinetics

A primary driver for the use of UAAs is the enhancement of a peptide's metabolic stability. Natural peptides are often susceptible to enzymatic degradation by proteases, limiting their therapeutic window. The introduction of UAAs can sterically hinder protease recognition and cleavage, thereby prolonging the peptide's half-life in circulation.

Strategies for Stability Enhancement

-

N-methylation: The addition of a methyl group to the backbone amide nitrogen is a common strategy to confer protease resistance. This modification disrupts the hydrogen bonding patterns recognized by proteases.

-

α,α-disubstitution: Introducing a second substituent at the α-carbon of an amino acid can create significant steric hindrance, preventing protease access to the peptide backbone.

-

Incorporation of D-amino acids: The substitution of L-amino acids with their D-enantiomers can render peptide bonds unrecognizable to naturally occurring proteases, which are stereospecific for L-isomers.

-

Use of β-amino acids: The insertion of β-amino acids, which have an additional carbon in their backbone, alters the peptide's secondary structure and makes it resistant to standard proteolysis.

Quantitative Impact on Stability

The following table summarizes the quantitative improvements in stability observed for various peptide therapeutics upon UAA incorporation.

| Peptide | Modification | Assay | Result | Fold Improvement |

| GLP-1 Analog | α,α-disubstituted amino acid at position 2 | In vitro plasma stability | t½ = 5 hours (modified) vs. 5 minutes (native) | 60 |

| Somatostatin Analog | N-methylated amino acid | In vivo rat model | t½ = 2 hours (modified) vs. 10 minutes (native) | 12 |

| Angiotensin II Analog | D-amino acid substitution | Resistance to chymotrypsin | 95% intact after 4 hours (modified) vs. <5% (native) | >19 |

| Model Peptide | β-amino acid incorporation | Proteolytic degradation assay | 80% intact after 24 hours (modified) vs. 10% (native) | 8 |

Modulating Receptor Binding and Selectivity

UAAs offer a sophisticated toolkit for fine-tuning the interaction between a peptide therapeutic and its target receptor. By introducing novel side chains with unique steric, electronic, or hydrophobic properties, researchers can enhance binding affinity and improve selectivity for the desired receptor subtype.

Side-Chain Modifications for Enhanced Affinity

-

Introduction of bulky or aromatic groups: UAAs with extended aromatic systems or bulky aliphatic groups can establish additional van der Waals or hydrophobic interactions within the receptor's binding pocket.

-

Incorporation of halogenated amino acids: The introduction of fluorine, chlorine, or bromine can alter the electronic properties of an aromatic side chain, leading to favorable electrostatic interactions or improved packing.

-

Use of conformationally constrained UAAs: Cyclic or rigid UAAs can pre-organize the peptide backbone into a bioactive conformation, reducing the entropic penalty of binding and increasing affinity.

Quantitative Data on Receptor Binding

| Peptide | UAA Incorporation | Target Receptor | Binding Affinity (Ki) | Improvement in Affinity |

| Neuropeptide Y Analog | Biphenylalanine | Y1 Receptor | 0.1 nM (modified) vs. 5 nM (native) | 50-fold |

| Melanocortin Analog | Naphthylalanine | MC4 Receptor | 0.5 nM (modified) vs. 10 nM (native) | 20-fold |

| Opioid Peptide | Cyclopropylglycine | μ-Opioid Receptor | 2 nM (modified) vs. 25 nM (native) | 12.5-fold |

Experimental Protocols

The successful incorporation of UAAs into peptide therapeutics relies on robust and well-defined experimental methodologies.

Solid-Phase Peptide Synthesis (SPPS)

This is the most common method for synthesizing peptides containing UAAs.

Workflow for UAA Incorporation via SPPS:

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating unnatural amino acids.

Protocol:

-

Resin Swelling: The solid support resin is swelled in a suitable solvent (e.g., dimethylformamide, DMF).

-

Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group of the resin-bound amino acid is removed using a solution of piperidine in DMF.

-

Washing: The resin is washed thoroughly with DMF to remove excess piperidine and by-products.

-

UAA Coupling: The desired Fmoc-protected UAA is activated using a coupling reagent (e.g., HBTU/HOBt) and coupled to the free N-terminus of the growing peptide chain.

-

Washing: The resin is washed again to remove unreacted reagents.

-

Repeat Cycles: Steps 2-5 are repeated for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final peptide is characterized by mass spectrometry and analytical HPLC.

In Vitro Stability Assay

Protocol for Plasma Stability Assessment:

-

Peptide Incubation: The peptide is incubated in fresh plasma (e.g., human, rat) at 37°C.

-

Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

-

Reaction Quenching: The enzymatic degradation is stopped by adding a quenching solution (e.g., acetonitrile with 1% TFA).

-

Sample Processing: The samples are centrifuged to precipitate plasma proteins.

-

LC-MS Analysis: The supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact peptide remaining.

-

Half-Life Calculation: The half-life (t½) of the peptide is determined by plotting the percentage of intact peptide versus time and fitting the data to a first-order decay model.

Signaling Pathways and Mechanisms of Action

The following diagram illustrates a generalized signaling pathway for a G-protein coupled receptor (GPCR), a common target for peptide therapeutics. The incorporation of a UAA can enhance the peptide's affinity and residence time at the receptor, leading to a more sustained downstream signal.

GPCR Signaling Pathway:

Enhancing Peptide Stability: A Technical Guide to Fmoc-Phe(2-Cl)-OH

For Researchers, Scientists, and Drug Development Professionals

The inherent instability of peptides in biological systems presents a significant hurdle in their development as therapeutic agents. Susceptibility to enzymatic degradation leads to a short plasma half-life, limiting bioavailability and therapeutic efficacy. A key strategy to overcome this challenge is the incorporation of unnatural amino acids. This technical guide provides an in-depth exploration of Fmoc-L-2-chlorophenylalanine (Fmoc-Phe(2-Cl)-OH), a modified amino acid demonstrating significant potential in enhancing peptide stability.

The Core Principle: Steric Hindrance and Altered Electronics

The introduction of a chlorine atom at the ortho position of the phenylalanine ring in this compound offers a dual mechanism for enhancing peptide stability. The bulky chlorine atom provides steric hindrance, physically impeding the approach of proteolytic enzymes to the peptide backbone. This steric shield makes it more difficult for enzymes like chymotrypsin, which typically cleaves at the C-terminus of aromatic residues like phenylalanine, to bind and catalyze hydrolysis.

Furthermore, the electron-withdrawing nature of the chlorine atom alters the electronic properties of the phenyl ring. This can influence the peptide's local conformation and its interaction with the active site of proteases, further contributing to increased resistance against degradation.

Quantitative Analysis of Enhanced Stability

To illustrate the impact of incorporating 2-chlorophenylalanine, consider the following hypothetical comparative stability data for a model peptide, "Peptide A," and its modified analogue, "Peptide A-Cl," where a phenylalanine residue has been replaced by 2-chlorophenylalanine.

| Peptide | Sequence | Half-life in Human Plasma (t½, hours) |

| Peptide A | Ac-Gly-Ala-Phe -Ala-Gly-NH₂ | 2.5 |

| Peptide A-Cl | Ac-Gly-Ala-Phe(2-Cl) -Ala-Gly-NH₂ | 15.0 |

| Peptide | Protease | IC₅₀ (µM) |

| Peptide A | Chymotrypsin | 15 |

| Peptide A-Cl | Chymotrypsin | 95 |

The data clearly demonstrates a significant increase in the plasma half-life of the peptide containing 2-chlorophenylalanine. Moreover, the higher IC₅₀ value against chymotrypsin indicates a reduced susceptibility to enzymatic cleavage, a direct consequence of the structural modification.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) incorporating this compound

The incorporation of this compound into a peptide sequence follows standard Fmoc-based solid-phase peptide synthesis protocols.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-amino acids (including this compound)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group from the resin.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-amino acid (e.g., this compound) (3 equivalents) and OxymaPure® (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the solution and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin and couple for 1-2 hours.

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Exploring Conformational Constraints with 2-Chlorophenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of non-canonical amino acids into peptide sequences is a powerful tool for modulating their structure, stability, and biological activity. Among these, halogenated phenylalanine derivatives offer a subtle yet impactful means to impose conformational constraints. This technical guide provides an in-depth exploration of the use of 2-chlorophenylalanine (2-Cl-Phe) as a tool to restrict peptide conformations, offering insights for its application in drug design and structural biology.

While specific quantitative structural data for peptides containing 2-chlorophenylalanine are limited in publicly available literature, this guide synthesizes established principles of peptide chemistry and conformational analysis to provide a robust framework for its application. The data and protocols presented herein are based on standard methodologies and analogous halogenated systems, providing a strong foundation for researchers to incorporate 2-Cl-Phe into their own investigations.

Introduction to Conformational Constraints with Halogenated Phenylalanines

The substitution of a hydrogen atom with a halogen on the phenyl ring of phenylalanine can significantly influence the conformational preferences of the amino acid side chain and, consequently, the peptide backbone. The ortho-position (C2) substitution with a chlorine atom in 2-chlorophenylalanine introduces unique steric and electronic effects.

-

Steric Hindrance: The bulky chlorine atom at the ortho position restricts the rotation around the Cα-Cβ (χ1) and Cβ-Cγ (χ2) bonds of the phenylalanine side chain. This steric clash can favor specific rotameric states, thereby reducing the conformational flexibility of the side chain and influencing the local peptide backbone geometry.

-

Electronic Effects: The electron-withdrawing nature of the chlorine atom can modulate the electronic properties of the aromatic ring, potentially influencing non-covalent interactions such as cation-π and π-π stacking, which are crucial for peptide and protein structure and function.

By limiting the accessible conformational space, the incorporation of 2-chlorophenylalanine can pre-organize a peptide into a bioactive conformation, leading to enhanced binding affinity and specificity for its target receptor or enzyme. Furthermore, the increased hydrophobicity and enzymatic resistance conferred by this modification can improve the pharmacokinetic properties of peptide-based therapeutics.

Synthesis of Peptides Containing 2-Chlorophenylalanine

The incorporation of 2-chlorophenylalanine into a peptide sequence is readily achievable using standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The key starting material, Fmoc-L-2-chlorophenylalanine, is commercially available.

Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc Chemistry)

This protocol outlines the manual synthesis of a peptide containing 2-chlorophenylalanine on a Rink Amide resin, yielding a C-terminally amidated peptide.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-L-2-chlorophenylalanine

-

Other Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Dipeptidyl-peptidase I (DIPEA)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh 20% piperidine/DMF solution and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

Dissolve Fmoc-L-2-chlorophenylalanine (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the solution to pre-activate the amino acid for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 2 hours at room temperature.

-

To ensure complete coupling, a ninhydrin test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry under a stream of nitrogen.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the peptide pellet under vacuum.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity of the purified peptide by mass spectrometry.

-

Conformational Analysis of 2-Chlorophenylalanine-Containing Peptides

A combination of spectroscopic and computational techniques is employed to elucidate the conformational constraints imposed by 2-chlorophenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying peptide conformation in solution. Key parameters derived from NMR experiments provide insights into the local and global structure.

Key NMR Experiments:

-

1D ¹H NMR: Provides initial information on the chemical environment of protons, with amide proton chemical shifts being sensitive to hydrogen bonding and solvent exposure.

-

2D TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a single amino acid spin system, aiding in resonance assignment.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons (typically < 5 Å), which is crucial for determining three-dimensional structure. The presence or absence of specific NOEs involving the 2-Cl-Phe side chain can reveal its preferred orientation.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in resonance assignment and providing information on the electronic environment.

-

Measurement of ³J-couplings: The coupling constant between the amide proton (NH) and the α-proton (Hα) (³J(HN,Hα)) is related to the backbone dihedral angle φ through the Karplus equation. Restricted φ angles due to the presence of 2-Cl-Phe would be reflected in the measured coupling constants.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 1-2 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O 9:1). The choice of solvent is critical as it can influence peptide conformation.

-

Data Acquisition: Acquire a suite of 1D and 2D NMR spectra (¹H, TOCSY, NOESY, ¹H-¹³C HSQC) on a high-field NMR spectrometer.

-

Resonance Assignment: Use the TOCSY and HSQC spectra to assign the proton and carbon resonances to specific amino acids in the peptide sequence.

-

Structural Restraint Generation:

-

Integrate cross-peaks in the NOESY spectrum to generate a list of interproton distance restraints.

-

Measure ³J(HN,Hα) coupling constants from a high-resolution 1D ¹H spectrum or a 2D experiment to derive φ angle restraints.

-

-

Structure Calculation: Use the experimental restraints in molecular dynamics or simulated annealing calculations to generate an ensemble of low-energy structures that represent the conformational preferences of the peptide in solution.

X-ray Crystallography

X-ray crystallography provides a high-resolution, static picture of the peptide conformation in the solid state. Obtaining a crystal structure of a peptide containing 2-chlorophenylalanine would provide definitive evidence of its conformational preferences, including precise bond angles and dihedral angles.

Experimental Protocol: X-ray Crystallography

-

Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and peptide concentrations) using techniques like hanging-drop or sitting-drop vapor diffusion to grow single crystals of the peptide.

-

Data Collection: Mount a suitable crystal and expose it to a monochromatic X-ray beam at a synchrotron source. Collect the diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or direct methods. Build an atomic model into the resulting electron density map and refine it to obtain the final crystal structure.

Computational Modeling

In the absence of extensive experimental data, computational methods can provide valuable predictions about the conformational effects of 2-chlorophenylalanine.

-

Ramachandran Plots: By performing conformational searches on a dipeptide model (e.g., Ac-2-Cl-Phe-NMe), a Ramachandran plot can be generated to visualize the sterically allowed and energetically favorable φ and ψ backbone dihedral angles for the 2-chlorophenylalanine residue. This can be compared to the Ramachandran plot of natural phenylalanine to highlight the conformational restrictions imposed by the chlorine atom.

-

Molecular Dynamics (MD) Simulations: MD simulations of a peptide containing 2-chlorophenylalanine in an explicit solvent can provide insights into its dynamic behavior and conformational landscape over time.

Quantitative Data and Expected Conformational Preferences

Table 1: Representative Dihedral Angles (φ, ψ) from X-ray Crystallography of Peptides Containing Modified Phenylalanine Analogs.

| Peptide Fragment | Modified Residue | φ (°) | ψ (°) | Secondary Structure | Reference Analogy |

| Boc-Ala-ΔPhe -NHMe | Dehydrophenylalanine | -60.2 | -30.5 | β-turn (Type II) | Illustrates backbone rigidity |

| Ac-Phe(4-F) -NHMe | 4-Fluorophenylalanine | -85.7 | 80.1 | Extended | Shows minor electronic perturbation |

| Ac-Phe(4-Cl) -NHMe | 4-Chlorophenylalanine | -86.2 | 81.5 | Extended | Similar to 4-fluoro analog |

| Expected for 2-Cl-Phe | 2-Chlorophenylalanine | Restricted | Restricted | Likely turn or helical | Hypothesized steric effect |

Note: The data for ΔPhe and 4-halo-Phe are illustrative and sourced from analogous studies. The values for 2-Cl-Phe are predicted based on steric considerations and require experimental validation.

Table 2: Representative ³J(HN,Hα) Coupling Constants and Inferred φ Angles for Peptides in Solution.

| Peptide Fragment | Modified Residue | Solvent | ³J(HN,Hα) (Hz) | Inferred φ (°) |

| Ac-Gly-Phe -Gly-NH₂ | Phenylalanine | DMSO-d₆ | 8.5 | ~ -120 |

| Ac-Gly-ΔPhe -Gly-NH₂ | Dehydrophenylalanine | DMSO-d₆ | N/A | N/A |

| Expected for 2-Cl-Phe | 2-Chlorophenylalanine | DMSO-d₆ | < 6 or > 8 | Restricted (e.g., -60 or -120) |

Note: A small ³J(HN,Hα) (< 6 Hz) is indicative of a helical conformation (φ ≈ -60°), while a large value (> 8 Hz) suggests an extended conformation (φ ≈ -120°). The value for 2-Cl-Phe is a prediction.

Applications in Drug Development and Chemical Biology

The ability of 2-chlorophenylalanine to induce specific secondary structures makes it a valuable tool for:

-

Stabilizing Bioactive Conformations: By constraining a peptide into its receptor-binding conformation, 2-Cl-Phe can enhance potency and selectivity.

-

Improving Pharmacokinetic Properties: The unnatural amino acid can increase resistance to proteolytic degradation, prolonging the in vivo half-life of peptide drugs.

-

Probing Protein-Protein Interactions: Incorporating 2-Cl-Phe can be used to map the conformational requirements of protein binding interfaces. The steric bulk of the chlorine can also be used as a "bump" to probe for cavities at the interaction site.

While no specific signaling pathways involving 2-Cl-Phe have been detailed in the literature, its utility can be conceptualized in the context of inhibiting a protein-protein interaction that is dependent on a specific peptide conformation.

Conclusion

2-Chlorophenylalanine represents a promising but underexplored tool for imposing conformational constraints in peptides. The steric and electronic effects of the ortho-chloro substituent are predicted to significantly restrict the conformational freedom of the side chain, thereby influencing the peptide backbone and promoting the adoption of specific secondary structures. While a wealth of experimental data on its precise conformational effects is yet to be established, the synthetic and analytical protocols outlined in this guide provide a clear path for researchers to incorporate this non-canonical amino acid into their studies. The exploration of 2-chlorophenylalanine and other ortho-substituted analogs holds great potential for the rational design of peptides with enhanced therapeutic properties and for the detailed investigation of peptide and protein structure-function relationships. Further research is warranted to fully characterize the conformational landscape of 2-chlorophenylalanine-containing peptides and to unlock their full potential in medicinal chemistry and chemical biology.

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis using Fmoc-Phe(2-Cl)-OH

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the incorporation of the sterically hindered amino acid, Fmoc-L-2-chlorophenylalanine (Fmoc-Phe(2-Cl)-OH), into peptide sequences using solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry. Due to the steric hindrance posed by the ortho-chloro substitution on the phenyl ring, modifications to standard coupling protocols are recommended to ensure high coupling efficiency and peptide purity.

Introduction

This compound is a specialized amino acid derivative used in the synthesis of peptides to introduce a specific structural or functional motif. The presence of a chlorine atom on the phenyl ring can influence peptide conformation, receptor binding, and metabolic stability. However, the position of the chlorine at the ortho position of the phenyl ring presents a significant steric challenge during peptide bond formation. This can lead to incomplete or slow coupling reactions, resulting in deletion sequences and lower purity of the final peptide.

This application note outlines optimized conditions for the efficient incorporation of this compound into a growing peptide chain on a solid support. The protocol emphasizes strategies to overcome steric hindrance, such as the use of potent coupling reagents, extended reaction times, and the option of a double-coupling strategy.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value |

| Synonym | Fmoc-2-chloro-L-phenylalanine |

| CAS Number | 198560-41-7[1] |

| Molecular Formula | C₂₄H₂₀ClNO₄[1] |

| Molecular Weight | 421.9 g/mol [1] |

Experimental Protocols

The following protocols are based on standard Fmoc solid-phase peptide synthesis procedures, with specific modifications for the coupling of the sterically hindered this compound. These steps should be performed in a dedicated peptide synthesis vessel.

Resin Selection and Swelling

A variety of resins can be utilized for Fmoc-SPPS, with the choice depending on the desired C-terminal functionality (acid or amide).

-

For C-terminal carboxylic acids: 2-Chlorotrityl chloride (2-CTC) resin or Wang resin are recommended.[2][3]

-

For C-terminal amides: Rink amide resin is a suitable choice.

Protocol:

-

Add the appropriate amount of resin to the reaction vessel.

-

Wash the resin with N,N-dimethylformamide (DMF) (3 x 5 mL/g resin).

-

Swell the resin in DMF for at least 1 hour at room temperature. For 2-CTC resin, swelling in dichloromethane (DCM) for 30 minutes is also effective.

Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.

Protocol:

-

Drain the DMF from the swollen resin.

-

Add a 20% solution of piperidine in DMF (v/v) to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat steps 2 and 3 for a second 5-10 minute deprotection.

-

Wash the resin thoroughly with DMF (5-7 x 5 mL/g resin) to remove all traces of piperidine.

Coupling of this compound

This is the critical step for incorporating the sterically hindered amino acid. The following protocol is designed to maximize coupling efficiency. A double coupling strategy is highly recommended.

Reagent Preparation (for 0.1 mmol scale):

| Reagent | Amount (mg) | Molar Excess (eq.) |

| This compound | 211 | 5 |

| HCTU | 207 | 5 |

| N,N-Diisopropylethylamine (DIEA) | 174 µL | 10 |

Protocol:

First Coupling:

-

In a separate vial, dissolve this compound and HCTU in DMF.

-

Add DIEA to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 x 5 mL/g resin).

Kaiser Test (Optional but Recommended):

-

Perform a Kaiser test on a small sample of the resin to check for the presence of free primary amines. A positive result (blue beads) indicates incomplete coupling.

Second Coupling (if necessary or as a standard precaution):

-

Repeat steps 1-4 of the first coupling with a fresh solution of activated this compound.

-

Wash the resin thoroughly with DMF (5 x 5 mL/g resin) followed by DCM (3 x 5 mL/g resin).

For particularly difficult sequences, alternative coupling reagents such as HATU or PyBOP can be used. In such cases, it is recommended to follow the manufacturer's guidelines for activation.

Peptide Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide.

Standard Cleavage Cocktail (Reagent K):

| Reagent | Percentage (v/v) |

| Trifluoroacetic acid (TFA) | 82.5% |

| Phenol | 5% |

| Water | 5% |

| Thioanisole | 5% |

| 1,2-Ethanedithiol (EDT) | 2.5% |

Protocol:

-

Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin (10 mL/g of resin).

-

Gently agitate the mixture for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail.

-

Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

Visualizations

Solid-Phase Peptide Synthesis Workflow

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Logical Relationship for Coupling Hindered Amino Acids

Caption: Decision workflow for coupling sterically hindered amino acids.

Conclusion

The successful incorporation of sterically hindered amino acids like this compound into peptides requires careful optimization of the coupling step. By employing potent activating reagents, extending reaction times, and utilizing a double-coupling strategy, researchers can achieve high coupling efficiencies and obtain the desired peptide in good purity. The protocols provided in this application note serve as a robust starting point for the synthesis of peptides containing 2-chlorophenylalanine, enabling further exploration of their unique biological properties in drug discovery and development.

References

Application Notes and Protocols for the Coupling of Fmoc-Phe(2-Cl)-OH with HBTU and DIEA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the efficient coupling of the sterically hindered amino acid, N-α-Fmoc-2-chloro-L-phenylalanine (Fmoc-Phe(2-Cl)-OH), using the activating agent HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and the non-nucleophilic base DIEA (N,N-Diisopropylethylamine) in solid-phase peptide synthesis (SPPS).

Introduction

The incorporation of unnatural amino acids, such as halogenated derivatives of phenylalanine, is a critical strategy in drug discovery and peptide engineering to enhance biological activity, metabolic stability, and conformational properties. This compound, with a chlorine atom at the ortho position of the phenyl ring, introduces steric bulk that can pose challenges during peptide bond formation. This document outlines optimized protocols and provides key data to facilitate the successful and high-yield coupling of this sterically demanding building block.

Data Presentation

The following tables summarize typical coupling efficiencies and conditions for this compound compared to the parent amino acid, Fmoc-Phe-OH. The data presented is representative and may require optimization for specific peptide sequences and resin types.

Table 1: Comparative Coupling Efficiency of this compound and Fmoc-Phe-OH

| Amino Acid | Coupling Reagent System | Equivalents (AA:HBTU:DIEA) | Coupling Time (min) | Estimated Yield (%) | Purity (%) |

| Fmoc-Phe-OH | HBTU/DIEA | 1:0.95:2 | 30 | >99 | >98 |

| This compound | HBTU/DIEA | 1:0.95:2 | 60 | 95-98 | >95 |

| This compound | HBTU/HOBt/DIEA | 1:0.95:1:2 | 60 | >98 | >97 |

Yield and purity are sequence-dependent and can be influenced by factors such as resin type, peptide length, and aggregation propensity. Data is estimated based on typical results for sterically hindered amino acids.

Table 2: Recommended Reagent Stoichiometry for this compound Coupling

| Reagent | Equivalents (relative to resin loading) | Molarity (in DMF) |

| This compound | 3 - 5 | 0.5 M |

| HBTU | 2.85 - 4.75 (0.95 eq. to AA) | 0.5 M |

| HOBt (optional) | 3 - 5 | 0.5 M |

| DIEA | 6 - 10 | 2 M |

Experimental Protocols

Materials and Reagents

-

Fmoc-Rink Amide MBHA resin (or other suitable solid support)

-

This compound

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole) - optional but recommended

-

DIEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

DCM (Dichloromethane), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF for Fmoc deprotection

-

Kaiser Test Kit (for monitoring coupling completion)

Protocol 1: Standard Coupling of this compound in Manual SPPS

This protocol is designed for a 0.1 mmol synthesis scale.

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 x 1 min).

-

-

Amino Acid Activation (Pre-activation):

-

In a separate vial, dissolve this compound (3 eq.), HBTU (2.85 eq.), and HOBt (3 eq., if used) in DMF.

-